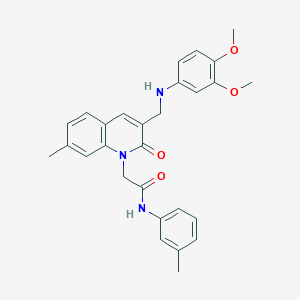

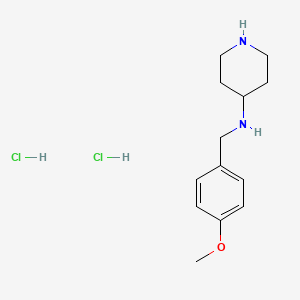

N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

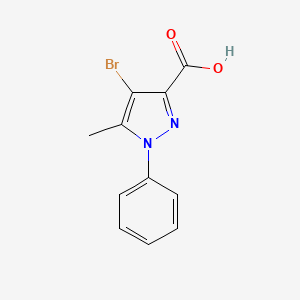

The compound "N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Piperidine derivatives are known for their wide range of biological activities and are often explored for their potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the formation of key intermediates and the use of catalytic systems. For instance, the diastereoselective synthesis of a piperidine alkaloid was achieved using a PdCl2/CuCl2-catalyzed intramolecular methoxyaminocarbonylation . Similarly, the synthesis of N-alkyl-4-piperidinones was performed through Michael conjugative addition, cyclocondensation, and decarboxylation steps . These methods highlight the complexity and the need for precise conditions to achieve the desired piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their binding affinity and selectivity towards biological targets. For example, structural modifications on the amide bond and alkyl chain of a dopamine D(4) receptor ligand resulted in decreased receptor affinity . The structure of a novel piperidine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction, demonstrating the importance of these techniques in verifying the molecular structure .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The reaction of 4-methoxybenzylideneiminium salts with different amines resulted in the replacement of the methoxy group or the formation of pyridine derivatives . These reactions are indicative of the reactivity of the methoxybenzyl moiety, which is present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the papers provided do not directly discuss these properties for "this compound," they do provide insights into the general properties of similar compounds. For instance, the antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines was evaluated, suggesting that the piperidine ring can confer significant biological activity .

Scientific Research Applications

Chemical Reactions and Synthesis

Reactions with Aliphatic Amines

The compound reacts with aliphatic amines like methylamine and dimethylamine, leading to the replacement of the MeO group by an alkylamino-group. Such reactions are significant in the synthesis of complex organic compounds (Blokhin et al., 1990).

Role in Transition Metal Carbene Complexes

It participates in the nucleophilic substitution of [Aryl(thiomethyl)carbene]pentacarbonylchromium(0) complexes by amines in aqueous acetonitrile, showcasing its potential in organometallic chemistry (Bernasconi and Bhattacharya, 2003).

Oxidative Removal Applications

The compound's N-(4-methoxybenzyl) group on 2,5-piperazinediones can be oxidatively removed with cerium(IV) diammonium nitrate, which is useful in the preparation of model compounds with multiple functional groups (Yamaura et al., 1985).

Pharmaceutical and Biological Studies

Synthesis of Amino-acid Esters

The compound is used in synthesizing L-Amino-acid 4-methoxybenzyl ester hydrochlorides, a process significant in pharmaceutical synthesis (Stelakatos and Argyropoulos, 1970).

Anthelmintic Activity

Derivatives of N-(4-methoxybenzyl)piperidine-4-amine dihydrochloride have been studied for their anthelmintic activity, showing potential in developing new treatments for parasitic infections (Dutta, 2014).

Synthesis of Natural Products

The compound plays a crucial role in the total synthesis of naturally occurring alkaloids like pinidinone, demonstrating its importance in natural product synthesis (Csatayová et al., 2010).

Phosphodiesterase Inhibition

A study showed its derivatives having inhibitory activity toward phosphodiesterase 5, which is significant in cardiovascular research (Watanabe et al., 2000).

Mechanism of Action

Target of Action

N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride is a small molecule The primary target of this compound is not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Result of Action

It is likely that the compound has multiple effects at the molecular and cellular level, depending on its targets and mode of action .

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQODYCNBLZPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)

![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)

![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)